4-Chloro-2-(chloromethyl)-5-methoxypyridine
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Fluorescent Properties in Solution and Solid State
4-Chloro-2-(chloromethyl)-5-methoxypyridine has been studied for its potential in enhancing fluorescent properties in both solution and solid states. A study by Hagimori et al. (2019) explored the synthesis and photophysical evaluation of methoxypyridine compounds, revealing high fluorescence quantum yields. This suggests its application in areas requiring strong fluorescence, such as biochemical tagging and imaging (Hagimori et al., 2019).
Pyridyne Formation and Reactivity
The compound has been shown to be a precursor for the formation of pyridyne, a reactive intermediate in organic synthesis. Walters and Shay (1995) demonstrated its efficiency in generating 4-methoxy-2,3-pyridyne, indicating its role in synthetic chemistry, particularly in the synthesis of complex organic molecules (Walters & Shay, 1995).
Role in Heterocyclic Compound Synthesis
In the field of heterocyclic chemistry, 4-Chloro-2-(chloromethyl)-5-methoxypyridine has been used in the synthesis of diverse heterocyclic compounds. Oresic et al. (2001) used this compound in the synthesis of dipyridopyrazinediones, contributing to the development of new heterocyclic compounds with potential applications in pharmaceuticals and material science (Oresic et al., 2001).
Building Block for Gastric-Acid Inhibiting Compounds
The compound also serves as a building block in the preparation of gastric-acid inhibiting compounds. Mittelbach et al. (1988) described its role in the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a key component in the development of treatments for gastrointestinal disorders (Mittelbach et al., 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-(chloromethyl)-5-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-4-10-5(3-8)2-6(7)9/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDQTCHFBXWKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(N=C1)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)-5-methoxypyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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